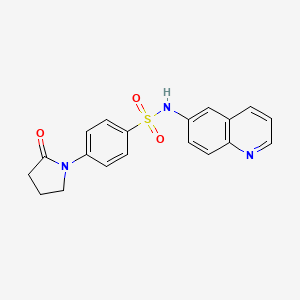![molecular formula C24H22F2N2O2 B6101928 N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6101928.png)
N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide, also known as DFN-15, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of several diseases.
作用机制
N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in several cellular processes, including cell survival, neuroprotection, and inflammation. By blocking the sigma-1 receptor, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for research include:
1. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy in animal models.
2. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Exploring the potential of this compound as a tool for studying the sigma-1 receptor and its role in cellular processes.
Conclusion:
This compound is a novel small molecule that has shown promising results in preclinical studies. It has the potential to be used in the treatment of several diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Further research is needed to explore its safety and efficacy in animal models and to develop novel formulations to improve its solubility and bioavailability.
合成方法
N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then converted into 1-(3,4-difluorobenzoyl)-3-piperidinyl)methylamine. This intermediate is then reacted with 1-naphthoyl chloride to obtain this compound.
科学研究应用
N-{[1-(3,4-difluorobenzoyl)-3-piperidinyl]methyl}-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of several diseases.
属性
IUPAC Name |
N-[[1-(3,4-difluorobenzoyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O2/c25-21-11-10-18(13-22(21)26)24(30)28-12-4-5-16(15-28)14-27-23(29)20-9-3-7-17-6-1-2-8-19(17)20/h1-3,6-11,13,16H,4-5,12,14-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVOXYLZLGUDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6101850.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6101865.png)
![2-methyl-N-[6-oxo-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide](/img/structure/B6101869.png)

![N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6101895.png)
![dimethyl 3,3'-[1,2-propanediylbis(iminomethylylidene)]bis(6,6-dimethyl-2,4-dioxocyclohexanecarboxylate)](/img/structure/B6101899.png)
![4-[3-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B6101903.png)

![N-[4-(benzoylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6101913.png)
![2-(1-isopropyl-4-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6101915.png)
![3-[(tert-butylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6101922.png)
![N-[1-methyl-2-oxo-2-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6101923.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6101930.png)
![2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6101944.png)